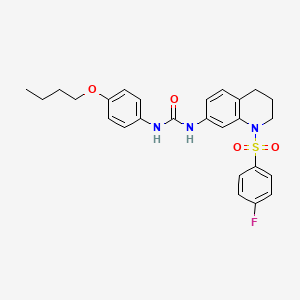

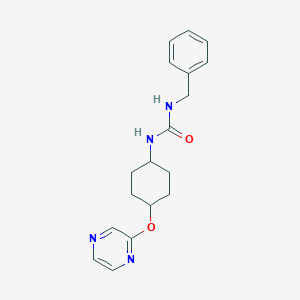

(3-Nitropyridin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Nitropyridin-2-yl)methanamine” is an organic chemical compound that belongs to the pyridine family. It has a CAS Number of 1824097-41-7 and a molecular weight of 153.14 .

Chemical Reactions Analysis

3-Nitropyridine, a related compound, has been reported to react with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Additionally, 3-nitropyridine has been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (3-Nitropyridin-2-yl)methanamine, focusing on six unique fields:

Pharmaceutical Intermediates

(3-Nitropyridin-2-yl)methanamine is used as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in the formation of complex molecules that can be used in drug development. For instance, it can be involved in the synthesis of anti-inflammatory, anti-cancer, and anti-microbial agents .

Catalysis

This compound plays a significant role in catalysis, particularly in the field of transition metal catalysis. It can act as a ligand, coordinating with metals to form complexes that catalyze various chemical reactions. These reactions are crucial in the synthesis of fine chemicals and pharmaceuticals .

Organic Synthesis

In organic synthesis, (3-Nitropyridin-2-yl)methanamine is used to introduce the pyridine moiety into target molecules. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. Its nitro group also provides a handle for further functionalization, making it a versatile building block .

Material Science

The compound is explored for its potential in material science, particularly in the development of novel polymers and materials with specific properties. Its incorporation into polymer backbones can impart unique electronic, optical, or mechanical properties, making it valuable in the design of advanced materials .

Coordination Chemistry

In coordination chemistry, (3-Nitropyridin-2-yl)methanamine is used to form coordination complexes with various metals. These complexes can exhibit interesting properties such as luminescence, magnetism, and catalytic activity. They are studied for applications in sensors, catalysis, and as functional materials .

Biological Studies

The biological activity of (3-Nitropyridin-2-yl)methanamine is also a subject of research. Studies have shown that it can interact with biological targets, making it a candidate for the development of new therapeutic agents. Its interactions with enzymes, receptors, and other biomolecules are explored to understand its potential in medicine .

properties

IUPAC Name |

(3-nitropyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSXJBGBEXZUAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Nitropyridin-2-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2634191.png)

![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)

![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2634201.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)

![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)